molecular formula C8H6BrF B2630954 4-Bromo-3-fluorostyrene CAS No. 916814-07-8

4-Bromo-3-fluorostyrene

Cat. No. B2630954
CAS RN: 916814-07-8
M. Wt: 201.038
InChI Key: JMRVXFZYXPTEOY-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorostyrene is a chemical compound with the CAS Number: 916814-07-8 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

4-Bromo-3-fluorostyrene is a liquid at room temperature . A related compound, poly(4-fluorostyrene), has been found to have good thermal stability and decreased leakage current .

Scientific Research Applications

Synthesis of Fluorinated Compounds

4-Bromo-3-fluorostyrene has been utilized in the stereospecific preparation of fluorinated compounds. For example, high E/Z ratio 1-bromo-1-fluorostyrenes, prepared by isomerization, underwent Heck reactions to yield monofluorodienyl esters. These reactions highlight the compound's role in synthesizing complex fluorinated structures with potential applications in material science and pharmaceuticals (Jianjun Xu & D. Burton, 2004).

Polymer Chemistry

In polymer chemistry, 4-Bromo-3-fluorostyrene has been part of novel copolymers creation, especially when combined with ring-substituted 2-phenyl-1,1-dicyanoethylenes. This demonstrates its utility in adjusting the physical properties of polymers, such as glass transition temperature and decomposition behavior, by introducing fluorine atoms into the polymer backbone (G. Kharas et al., 2010).

Fluorinated Building Blocks

Another application involves the synthesis of α-fluoro-nitroalkenes, showcasing 4-Bromo-3-fluorostyrene's potential in creating fluorinated building blocks for organic synthesis. These building blocks are versatile in synthesizing various fluorinated products, highlighting the compound's importance in the development of new materials and chemicals with enhanced properties (Vladimir A. Motornov et al., 2017).

Advanced Material Applications

Research also extends to advanced materials, such as the development of bright emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks. This research underscores the role of 4-Bromo-3-fluorostyrene in fabricating nanomaterials with potential applications in optoelectronics and nanotechnology (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).

Nanostructure Fabrication

Moreover, 4-Bromo-3-fluorostyrene has facilitated the fabrication of nanostructures, such as freestanding nanowire arrays, through soft-etch block copolymer templates. This application demonstrates the compound's significance in nanotechnology, particularly in creating nanostructured materials with unique properties for electronic and photonic devices (E. Crossland et al., 2006).

Safety and Hazards

4-Bromo-3-fluorostyrene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

A related compound, poly(4-fluorostyrene), has been used as a high-performance dielectric electret for organic field effect transistors (OFETs) and non-volatile memories . This suggests potential applications for 4-Bromo-3-fluorostyrene in the field of electronics.

Relevant Papers The search results included a paper on the synthesis and characterization of novel copolymers of 4-fluorostyrene , and a paper on the use of poly(4-fluorostyrene) as a high-performance dielectric electret . These papers could provide further insights into the properties and potential applications of 4-Bromo-3-fluorostyrene.

Mechanism of Action

Mode of Action

The mode of action of 4-Bromo-3-fluorostyrene involves its interaction with other reactants in chemical reactions. For instance, styrene derivatives can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine . In these reactions, 4-Bromo-3-fluorostyrene can act as an electrophile, reacting with nucleophiles .

Result of Action

The result of the action of 4-Bromo-3-fluorostyrene is the formation of new compounds through chemical reactions. For example, it can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine, leading to the synthesis of new compounds .

properties

IUPAC Name

1-bromo-4-ethenyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRVXFZYXPTEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2-fluoro-4-iodo-benzene (1 g, 3.32 mmol), tributyl(vinyl)tin (0.97 mL, 3.32 mmol) and dichlorobis(triphenylphosphine)palladium(II) (116 mg, 0.17 mmol) in anhydrous DMF (3 mL) was heated in a microwave reactor to 160° C. for 5 minutes. Ether (20 mL) and H2O (5 mL) were added and partitioned. The organic layer was washed with water, brine, dried (MgSO4), filtered, and concentrated. The residue was chromatographed on silica gel eluting with hexanes to provide the title compound as a colorless oil (360 mg, 54%). 1H NMR (300 MHz, CDCl3) δ 5.33 (d, J=9 Hz, 1 H), 5.76 (d, J=18 Hz, 1 H), 6.63 (dd, J=18 Hz, J=9 Hz, 1 H), 7.05 (dd, J=9 Hz, J=1 Hz, 1 H), 7.16 (dd, J=9 Hz, J=1 Hz, 1 H), 7.49 (t, J=9 Hz, 1 H); (DCl/NH3) m/z 201 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
54%

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